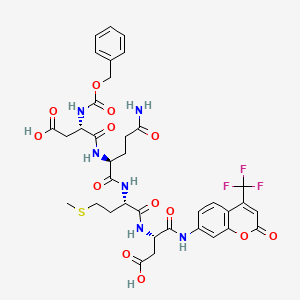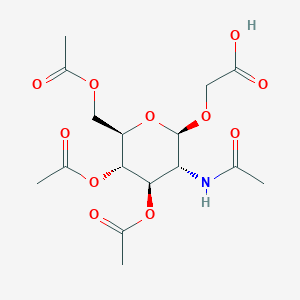
4,4-Difluoro-2-methylbutan-1-amine hydrochloride
Descripción general
Descripción
4,4-Difluoro-2-methylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1909314-14-2 . It has a molecular weight of 159.61 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 4,4-Difluoro-2-methylbutan-1-amine hydrochloride is1S/C5H11F2N.ClH/c1-4(3-8)2-5(6)7;/h4-5H,2-3,8H2,1H3;1H . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis
4,4-Difluoro-2-methylbutan-1-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 159.61 .Aplicaciones Científicas De Investigación
Adsorption and Removal of Perfluorinated Compounds
Adsorption Mechanisms : Research highlights the effectiveness of amine-functionalized adsorbents in removing perfluorinated compounds (PFCs) from water, attributing high adsorption capacities to interactions such as electrostatic interactions, hydrophobic interactions, and hydrogen bonding. These materials are particularly noted for their ability to form micelles/hemi-micelles, which plays a significant role in their adsorption efficiency (Du et al., 2014).
Efficient PFAS Removal : Amine-containing sorbents are identified as promising for the control of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in municipal water and wastewater treatment, thanks to their ability to engage in electrostatic interactions and hydrophobic interactions, which are crucial for PFAS removal (Ateia et al., 2019).
Application in Catalysis and Chemical Synthesis
- Catalysis : Amine-functionalized materials, particularly metal–organic frameworks (MOFs), are explored for their potential in catalysis. The basicity of the amino functionalities in these frameworks is leveraged for carbon dioxide capture and conversion, demonstrating the versatility of amine-functionalized compounds in catalytic applications (Lin et al., 2016).
Environmental Degradation and Monitoring
- Degradation of Hazardous Compounds : Advanced oxidation processes (AOPs) have been shown to effectively degrade nitrogen-containing compounds, including amines. This indicates the potential of employing AOPs for the environmental management of toxic or hazardous amine compounds, reflecting on the environmental fate and treatment strategies for similar substances (Bhat & Gogate, 2021).
Safety And Hazards
This compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . It’s important to refer to the MSDS for complete safety information .
Propiedades
IUPAC Name |
4,4-difluoro-2-methylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11F2N.ClH/c1-4(3-8)2-5(6)7;/h4-5H,2-3,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUQOECMGNPNPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)F)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Difluoro-2-methylbutan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![1-[4-[(2-Propoxyethoxy)methyl]phenoxy]-3-(isopropylamino)-2-propanol](/img/structure/B1435194.png)


